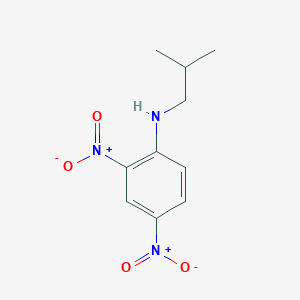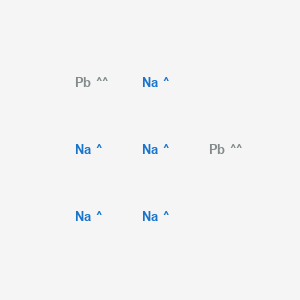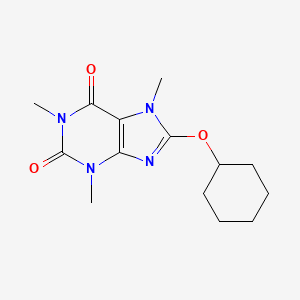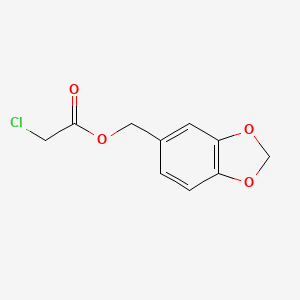
Magnesium--yttrium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–yttrium (1/1) is an intermetallic compound composed of magnesium and yttrium in a 1:1 atomic ratio. This compound is part of the broader category of magnesium-rare earth alloys, which are known for their unique properties such as high strength, low density, and excellent corrosion resistance. These characteristics make magnesium–yttrium (1/1) particularly valuable in various industrial applications, including aerospace and automotive sectors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium–yttrium (1/1) can be synthesized through various methods, including metallothermic reduction and direct alloying. One common method involves the metallothermic reduction of yttrium fluoride using magnesium as a reducing agent. This process typically occurs at high temperatures, around 700°C, in a controlled atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, magnesium–yttrium (1/1) is often produced by melting magnesium and yttrium together in a vacuum or inert gas atmosphere to prevent contamination. The molten mixture is then cast into molds to form ingots, which can be further processed into various shapes and sizes as required .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium–yttrium (1/1) primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, where yttrium atoms replace other metal atoms in a compound.
Common Reagents and Conditions
Common reagents used in reactions involving magnesium–yttrium (1/1) include oxygen, hydrogen, and various halides. These reactions typically occur at elevated temperatures to facilitate the necessary chemical transformations .
Major Products Formed
The major products formed from reactions involving magnesium–yttrium (1/1) include magnesium oxide, yttrium oxide, and various intermetallic compounds. These products are often characterized by their high thermal stability and resistance to corrosion .
Wissenschaftliche Forschungsanwendungen
Magnesium–yttrium (1/1) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which magnesium–yttrium (1/1) exerts its effects is primarily through its interaction with other elements and compounds. In biological systems, it can influence cellular processes by acting as a cofactor for various enzymes and by modulating ion channels and receptors . In industrial applications, its high thermal stability and resistance to oxidation make it an effective material for high-temperature environments .
Vergleich Mit ähnlichen Verbindungen
Magnesium–yttrium (1/1) can be compared to other magnesium-rare earth alloys, such as magnesium–gadolinium and magnesium–neodymium. While these compounds share similar properties, magnesium–yttrium (1/1) is unique in its combination of high strength, low density, and excellent corrosion resistance . This makes it particularly suitable for applications where these properties are critical.
List of Similar Compounds
- Magnesium–gadolinium
- Magnesium–neodymium
- Magnesium–cerium
- Magnesium–samarium
These compounds, like magnesium–yttrium (1/1), are used in various high-performance applications but differ in their specific properties and suitability for different environments .
Eigenschaften
CAS-Nummer |
12032-45-0 |
|---|---|
Molekularformel |
MgY |
Molekulargewicht |
113.211 g/mol |
IUPAC-Name |
magnesium;yttrium |
InChI |
InChI=1S/Mg.Y |
InChI-Schlüssel |
MIOQWPPQVGUZFD-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



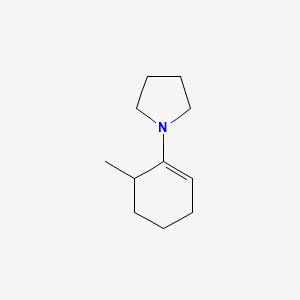
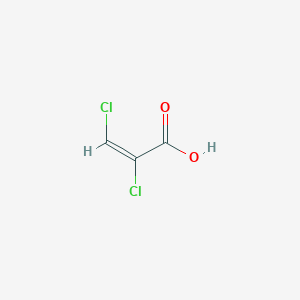
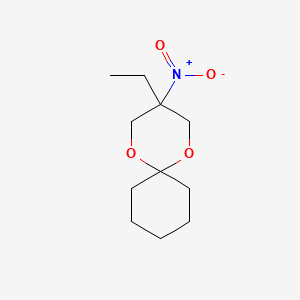

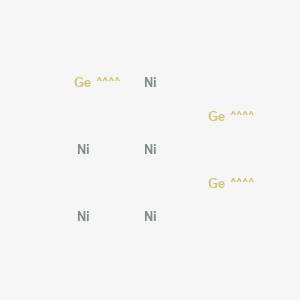
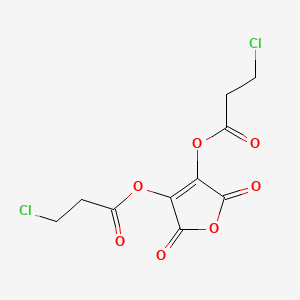
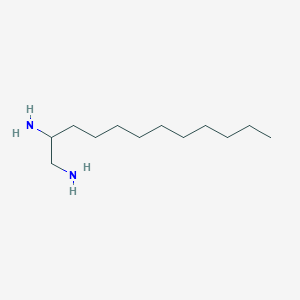
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
